Cas no 902050-63-9 (N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene-1H-isoindol-3-ylthiophene-2-carboxamide)

N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene-1H-isoindol-3-ylthiophene-2-carboxamide structure
902050-63-9 structure
Product Name:N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene-1H-isoindol-3-ylthiophene-2-carboxamide
CAS No:902050-63-9
MF:C20H18N4O2S
MW:378.447522640228
CID:5441980
Update Time:2025-07-16

N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene-1H-isoindol-3-ylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(3Z)-3-[2-(butylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, N-[1-[2-(butylamino)-1-cyano-2-oxoethylidene]-1H-isoindol-3-yl]-
    • N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene-1H-isoindol-3-ylthiophene-2-carboxamide
    • Inchi: 1S/C20H18N4O2S/c1-2-3-10-22-19(25)15(12-21)17-13-7-4-5-8-14(13)18(23-17)24-20(26)16-9-6-11-27-16/h4-9,11H,2-3,10H2,1H3,(H,22,25)(H,23,24,26)
    • InChI Key: OAYFZNRSIAUBAD-UHFFFAOYSA-N
    • SMILES: C1(C(NC2C3=C(C(=C(C#N)C(NCCCC)=O)N=2)C=CC=C3)=O)SC=CC=1

N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene-1H-isoindol-3-ylthiophene-2-carboxamide Pricemore >>

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Additional information on N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene-1H-isoindol-3-ylthiophene-2-carboxamide

Introduction to N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene-1H-isoindol-3-ylthiophene-2-carboxamide (CAS No. 902050-63-9)

N-(1Z)-1-(butylcarbamoyl(cyano)methylidene)-1H-isoindol-3-ylthiophene-2-carboxamide

is a sophisticated organic compound characterized by its intricate molecular structure, which combines elements of isothiophene and isoindole moieties. This compound, identified by its CAS number 902050-63-9, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in the development of novel therapeutic agents.

The molecular architecture of N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene)-1H-isoindol-3-ylthiophene-2-carboxamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a butylcarbamoyl group provides a hydrophobic anchor, while the (cyano)methylidene moiety introduces electrophilic centers that can participate in various organic transformations. The fusion of an isoindole ring with a thiophene scaffold creates a conjugated system that is highly tunable for optoelectronic applications.

In recent years, there has been a surge in research focused on the development of heterocyclic compounds with potential pharmaceutical applications. The combination of isoindole and thiophene in N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene)-1H-isoindol-3-ylthiophene-2-carboxamide makes it an attractive candidate for further investigation. Studies have shown that such conjugated systems can exhibit remarkable biological activity, making them suitable for use in drug discovery programs.

The synthesis of N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene)-1H-isoindol-3-ylthiophene-2-carboxamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the butylcarbamoyl group typically involves the reaction of a carbamic acid derivative with butanol, followed by dehydration to form the amide bond. The subsequent steps involve the formation of the (cyano)methylidene group through condensation reactions, and finally, the coupling of the isoindole and thiophene moieties through palladium-catalyzed cross-coupling reactions.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to tailor the properties of the final product for specific applications. For instance, modifications to the butylcarbamoyl group could alter solubility and bioavailability, while changes to the (cyano)methylidene moiety could enhance binding affinity to biological targets.

Recent advancements in computational chemistry have also contributed to our understanding of N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene)-1H-isoindol-3-ylthiophene-2-carboxamide. Molecular modeling studies have revealed insights into its electronic structure and reactivity, providing valuable guidance for synthetic strategies. These computational approaches have been particularly useful in predicting the outcomes of complex reactions and optimizing reaction conditions for higher yields and purities.

The pharmaceutical industry has shown great interest in heterocyclic compounds due to their diverse biological activities. Isoindole derivatives, in particular, have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The addition of a thiophene ring enhances these properties by introducing additional functional groups that can interact with biological targets. N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene)-1H-isoindol-3-ylthiophene-2-carboxamide represents an excellent example of such a hybrid structure.

In conclusion, N-(1Z)-1-(butylcarbamoyl)(cyano)methylidene)-1H-isoindol-3-ylthiophene-2-carboxamide (CAS No. 902050-63-9) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it an ideal candidate for further exploration in drug discovery programs. With continued advancements in synthetic chemistry and computational methods, this compound is poised to play a crucial role in the development of novel therapeutic agents.

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